

Akrochem Antioxidant BLS-25: A Technical Guide to its Composition and Function

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antioxidant 25

Cat. No.: B033811

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akrochem Antioxidant BLS-25 is a widely utilized antidegradant in the rubber industry, prized for its ability to protect elastomers from the deleterious effects of heat, oxygen, and flexing. This technical guide provides an in-depth exploration of the composition, antioxidant mechanism, and performance characteristics of this acetone-diphenylamine condensate. While the precise quantitative composition of the commercial product is proprietary, this document synthesizes available scientific and technical information to offer a comprehensive understanding for research and development professionals.

Core Composition

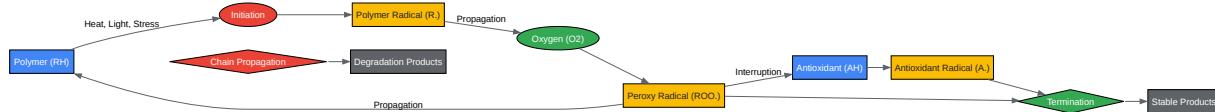
Akrochem Antioxidant BLS-25 is the reaction product of acetone and diphenylamine. The manufacturing process, as gleaned from historical patents, typically involves the condensation of these two reactants at elevated temperatures (200-260°C) and superatmospheric pressures, often in the presence of a catalyst such as iodine or bromine compounds. The molar ratio of acetone to diphenylamine is generally maintained between 1.2:1 and 4:1.

The reaction yields a complex mixture of various condensation products. The final product is a brown-black viscous liquid, with the concentration of unreacted, or free, diphenylamine controlled to be less than 25%. The complexity of the mixture is a key feature, as it is believed

that the synergistic interaction of the various components contributes to its overall high antioxidant efficacy.

While a detailed quantitative breakdown is not publicly available, the reaction between acetone and diphenylamine is known to produce a range of chemical structures.

Physicochemical Properties


A summary of the typical physical and chemical properties of diphenylamine-acetone reaction products is presented in Table 1.

Property	Value
Appearance	Dark brown to black viscous liquid
Solubility	Soluble in acetone, benzene, and ethylene dichloride. Insoluble in water and gasoline. [1]
Storage Stability	Stable for at least one year when stored in a cool, dry place away from direct sunlight.

Table 1: General Physicochemical Properties of Diphenylamine-Acetone Antioxidants.

Antioxidant Mechanism of Action

The primary function of Akrochem Antioxidant BLS-25 is to inhibit the oxidative degradation of elastomers. The antioxidant components within the mixture act as radical scavengers, interrupting the auto-oxidation cycle of the polymer chains. The generally accepted mechanism for amine-based antioxidants is depicted in the following signaling pathway.

[Click to download full resolution via product page](#)

Figure 1: Generalized Antioxidant Mechanism. This diagram illustrates how amine-based antioxidants (AH) interrupt the polymer (RH) auto-oxidation cycle by donating a hydrogen atom to the peroxy radical (ROO₁), forming a stable antioxidant radical (A₁) and preventing further degradation.

Performance in Elastomers

Diphenylamine-acetone condensates like BLS-25 are effective in a wide range of elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), nitrile rubber (NBR), and polychloroprene (CR).

Effects on Cure Characteristics

The addition of amine-based antioxidants can have a slight influence on the vulcanization process of rubber compounds. The extent of this effect depends on the specific formulation.

Parameter	Description	Typical Effect of Diphenylamine-Acetone Antioxidants
Minimum Torque (ML)	Indicates the viscosity of the uncured rubber compound.	May cause a slight decrease.
Maximum Torque (MH)	Correlates with the crosslink density of the cured rubber.	May cause a slight decrease.
Scorch Time (ts2)	The time to the onset of vulcanization.	Can slightly decrease, indicating a faster onset of cure.
Cure Time (t90)	The time to reach 90% of the maximum torque.	Generally has a minimal effect.

Table 2: Typical Effects of Diphenylamine-Acetone Antioxidants on Rubber Cure Characteristics.

Performance in Aging Studies

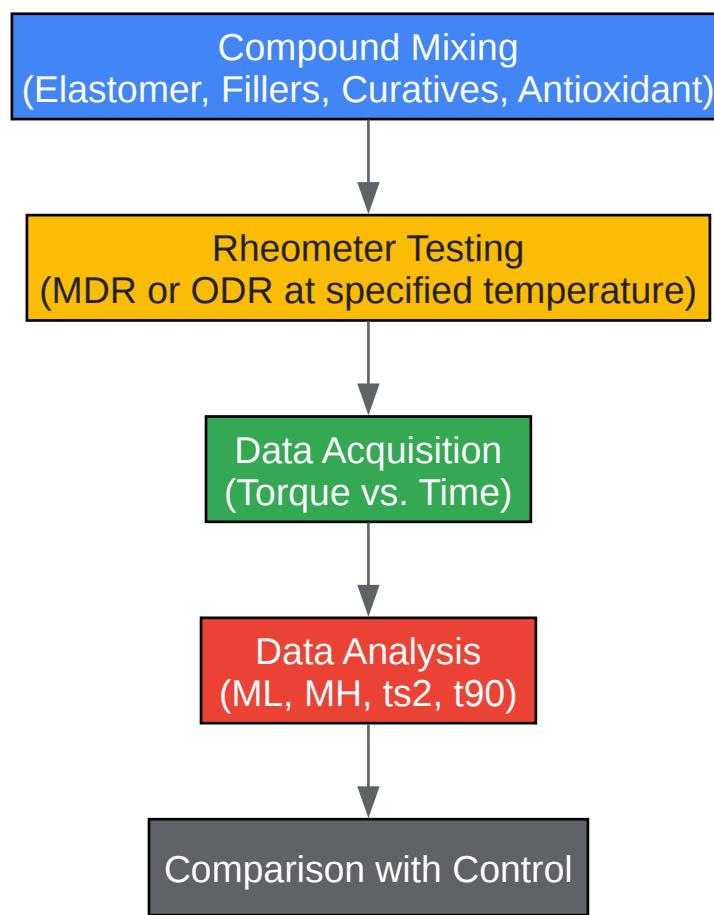
The primary benefit of incorporating Akrochem Antioxidant BLS-25 is the significant improvement in the resistance of the elastomer to degradation upon aging. This is typically evaluated by measuring the retention of physical properties after exposure to elevated temperatures.

Elastomer	Aging Conditions	Property Measured	Retention of Property with Diphenylamine-Acetone Antioxidant
Natural Rubber (NR)	70°C for 72 hours	Tensile Strength	Significantly higher than unstabilized compound
Styrene-Butadiene Rubber (SBR)	100°C for 48 hours	Elongation at Break	Significantly higher than unstabilized compound
Nitrile Rubber (NBR)	125°C for 72 hours	Hardness Change	Smaller increase in hardness compared to unstabilized compound

Table 3: Illustrative Performance of Diphenylamine-Acetone Antioxidants in Elastomer Aging Studies. (Note: Specific performance will vary depending on the full compound formulation and test conditions).

Experimental Protocols

To aid researchers in evaluating antioxidants like BLS-25, the following are generalized experimental protocols commonly used in the rubber industry.


Protocol 1: Evaluation of Cure Characteristics

Objective: To determine the effect of the antioxidant on the vulcanization process.

Methodology:

- Compound Preparation: Mix the elastomer, fillers, processing aids, curatives, and the antioxidant in a two-roll mill or an internal mixer according to a standard formulation (e.g., ASTM D3182 for SBR). Prepare a control compound without the antioxidant.

- **Rheometry:** Use a Moving Die Rheometer (MDR) or an Oscillating Disc Rheometer (ODR) to measure the cure characteristics of the uncured rubber compounds at a specified temperature (e.g., 160°C).
- **Data Analysis:** From the rheometer curve, determine the minimum torque (ML), maximum torque (MH), scorch time (ts2), and cure time (t90). Compare the results for the compound with and without the antioxidant.

[Click to download full resolution via product page](#)

Figure 2: Workflow for Evaluating Cure Characteristics. This diagram outlines the key steps in assessing the impact of an antioxidant on the vulcanization of a rubber compound.

Protocol 2: Assessment of Aging Resistance

Objective: To evaluate the effectiveness of the antioxidant in protecting the elastomer from heat aging.

Methodology:

- **Sample Preparation:** Cure sheets of the rubber compounds (with and without the antioxidant) in a compression molding press to their optimal cure time (t₉₀) as determined by rheometry.
- **Initial Property Testing:** Cut dumbbell-shaped test specimens from the cured sheets and measure their initial physical properties, such as tensile strength, elongation at break, and hardness, according to standard test methods (e.g., ASTM D412 for tensile properties and ASTM D2240 for hardness).
- **Accelerated Aging:** Place a set of test specimens in a hot air oven at a specified temperature for a defined period (e.g., 70°C for 72 hours).
- **Post-Aging Property Testing:** After the aging period, remove the specimens from the oven and allow them to cool to room temperature. Re-measure their physical properties.
- **Data Analysis:** Calculate the percentage retention of the physical properties after aging. A higher retention indicates better aging resistance.

Conclusion

Akrochem Antioxidant BLS-25, a reaction product of acetone and diphenylamine, is a complex yet highly effective stabilizer for a wide array of elastomers. Its antioxidant activity stems from the ability of its constituent amine compounds to interrupt the free-radical-mediated degradation of polymer chains. While the exact quantitative composition remains proprietary, the information presented in this guide, based on the established chemistry of diphenylamine-acetone condensates and general principles of rubber technology, provides a solid foundation for researchers and professionals in understanding and utilizing this important industrial chemical. Further specific testing within the context of a particular application is always recommended for optimal performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Influence of the molecular structure of phenylamine antio... [degruyterbrill.com]
- To cite this document: BenchChem. [Akrochem Antioxidant BLS-25: A Technical Guide to its Composition and Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b033811#akrochem-antioxidant-bls-25-composition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com